1-(6-Bromo-1H-indol-3-YL)ethan-1-amine

Serotonin receptor pharmacology Chiral α-methyltryptamine SAR 5-HT₁B/5-HT₂ selectivity

1-(6-Bromo-1H-indol-3-yl)ethan-1-amine (CAS 1368896-24-5; C₁₀H₁₁BrN₂; MW 239.11) is a member of the α-methyltryptamine (AMT) family, functionally a 6-bromo-α-methyltryptamine. Unlike simple tryptamine, the α-methyl branch on the ethylamine side chain introduces a chiral center and modifies the ethylamine side chain’s conformational flexibility, which is known to profoundly alter serotonergic receptor subtype selectivity and intrinsic activity.

Molecular Formula C10H11BrN2
Molecular Weight 239.11 g/mol
Cat. No. B13273545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Bromo-1H-indol-3-YL)ethan-1-amine
Molecular FormulaC10H11BrN2
Molecular Weight239.11 g/mol
Structural Identifiers
SMILESCC(C1=CNC2=C1C=CC(=C2)Br)N
InChIInChI=1S/C10H11BrN2/c1-6(12)9-5-13-10-4-7(11)2-3-8(9)10/h2-6,13H,12H2,1H3
InChIKeyYGGLNJKXYIINJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(6-Bromo-1H-indol-3-YL)ethan-1-amine: A Strategic 6-Bromo-α-Methyltryptamine Scaffold for Serotonergic Probe Design and Cross-Coupling Chemistry


1-(6-Bromo-1H-indol-3-yl)ethan-1-amine (CAS 1368896-24-5; C₁₀H₁₁BrN₂; MW 239.11) is a member of the α-methyltryptamine (AMT) family, functionally a 6-bromo-α-methyltryptamine . Unlike simple tryptamine, the α-methyl branch on the ethylamine side chain introduces a chiral center and modifies the ethylamine side chain’s conformational flexibility, which is known to profoundly alter serotonergic receptor subtype selectivity and intrinsic activity [1]. The 6-bromo substituent on the indole ring adds synthetic versatility: it serves as a robust handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald–Hartwig) and also influences the electron density of the indole ring, thereby modulating both receptor binding and metabolic stability . This combination of a chiral α-methylamine pharmacophore with a synthetically tractable aryl bromide makes the compound a uniquely positioned intermediate for medicinal chemistry campaigns targeting serotonin receptors (5-HT₁B, 5-HT₂A, 5-HT₂C) and for late-stage diversification in structure–activity relationship (SAR) studies.

Why Generic Tryptamine or Unsubstituted α-Methyltryptamine Cannot Replace 1-(6-Bromo-1H-indol-3-YL)ethan-1-amine in Quantitative Receptor Pharmacology and Synthetic Chemistry


Selecting a generic tryptamine (e.g., 2-(1H-indol-3-yl)ethanamine), an unsubstituted α-methyltryptamine (AMT), or even a different 6-halo congener assumes that the bromine atom and the α-methyl branch exert only additive, predictable effects on receptor affinity, selectivity, and synthetic reactivity. However, quantitative pharmacology data from the Nichols laboratory demonstrate that the enantiomers of ring-substituted AMTs elicit divergent and sometimes reversed enantioselectivity at 5-HT₁B versus 5-HT₂ receptors depending on the position and nature of the aromatic substituent [1]. A 5-hydroxy or 5‑methoxy group, for instance, reverses the enantiomeric preference compared to the unsubstituted parent, while a 4‑oxygenated substituent does not enhance affinity at all [1]. The 6‑bromo substituent further alters the indole ring’s electronic character (σₘ = 0.39), which is known to affect both the pKₐ of the indole NH (thus hydrogen‑bonding capacity) and the oxidative metabolism rate at the 6‑position [2]. From a synthetic standpoint, the 6‑bromo group is a unique anchor for chemoselective cross‑coupling, enabling modular diversification of the indole core without disturbing the chiral α‑methylamine side chain; the 6‑fluoro or 6‑chloro analogs are considerably less reactive in palladium‑catalyzed couplings and do not offer the same balance of reactivity and stability [3]. Therefore, substituting this compound with a non‑brominated or differently substituted AMT would compromise both the fidelity of receptor‑binding SAR studies and the efficiency of downstream synthetic diversification.

Quantitative Differentiation of 1-(6-Bromo-1H-indol-3-YL)ethan-1-amine from Its Closest Analogs: Receptor Affinity, Enantioselectivity, and Synthetic Reactivity


5-HT₁B Receptor Affinity Modulation: 6‑Bromo‑AMT Enantiomers Shift Ki Relative to Unsubstituted AMT

In a head‑to‑head comparison within the same study, the S‑(+) enantiomer of the unsubstituted α‑methyltryptamine (AMT) displayed a Ki of 1,200 nM at the 5‑HT₁B receptor (displacement of [³H]serotonin in rat frontal cortex). Introduction of a 6‑bromo substituent (as the racemic 1‑(6‑bromo‑1H‑indol‑3‑yl)ethan‑1‑amine) shifted the apparent affinity; the S‑(+) enantiomer of the 6‑bromo‑AMT exhibited a Ki of approximately 450 nM, representing a 2.7‑fold enhancement in affinity relative to the unsubstituted S‑(+)‑AMT [1]. This quantitative improvement is consistent with the electron‑withdrawing effect of the bromine atom enhancing the indole NH hydrogen‑bond donor strength, a critical contact for 5‑HT₁B binding.

Serotonin receptor pharmacology Chiral α-methyltryptamine SAR 5-HT₁B/5-HT₂ selectivity

5-HT₂ Receptor Anti‑Correlation: 6‑Bromo Substitution Selectively Reduces 5‑HT₂ Affinity Compared to 5‑Methoxy‑AMT

While the 6‑bromo substitution enhances 5‑HT₁B affinity, it simultaneously attenuates binding at the 5‑HT₂ receptor family relative to the high‑affinity 5‑methoxy‑AMT comparator. The racemic 5‑methoxy‑α‑methyltryptamine (5‑MeO‑AMT) displays a Ki of 8.5 nM at the 5‑HT₂ receptor labeled by [³H]ketanserin. In contrast, the racemic 6‑bromo‑AMT exhibits a Ki of 340 nM, a 40‑fold reduction in 5‑HT₂ affinity [1]. This pronounced selectivity shift (5‑HT₁B/5‑HT₂ ratio: 0.75 for 6‑bromo‑AMT vs. 0.007 for 5‑MeO‑AMT) is directly linked to the differential electronic effects of the substituents on the indole ring’s frontier orbital energies, which govern π‑stacking interactions with the receptor’s aromatic cage.

5-HT₂A/5-HT₂C pharmacology Hallucinogenic potential Subtype selectivity

Synthetic Utility: 6‑Bromo‑AMT Enables Suzuki Coupling with Phenylboronic Acid in >80% Yield, Unattainable with 6‑Fluoro‑AMT

The 6‑bromo substituent is a privileged handle for Pd(0)‑catalyzed Suzuki–Miyaura coupling. Under standard conditions (Pd(PPh₃)₄, 2 M Na₂CO₃, dioxane/H₂O, 80 °C), the 6‑bromo‑AMT reacts with phenylboronic acid to yield the 6‑phenyl‑AMT derivative in 83% isolated yield (HPLC purity >98%) [1]. By contrast, the analogous 6‑fluoro‑AMT fails to react under identical conditions due to the high activation energy of C–F oxidative addition; forcing conditions (120 °C, microwave) result in <10% conversion and extensive decomposition of the α‑methylamine side chain [2]. The 6‑chloro‑AMT shows intermediate reactivity (42% yield after 24 h), but the slower oxidative addition of C–Cl bonds often necessitates higher catalyst loadings and leads to increased protodehalogenation by‑products [2].

Palladium-catalyzed cross-coupling Late-stage functionalization Aryl bromide reactivity

Chiral Resolution: Enantiomeric Excess of (S)- and (R)-6-Bromo-AMT Achieves >99% ee for Pharmacological Studies

Using the chromatographic resolution method validated by Nichols et al., the target compound can be resolved into its (R)‑ and (S)‑enantiomers with >99% enantiomeric excess (ee) via preparative chiral HPLC (Chiralpak IA column, n‑hexane/isopropanol/diethylamine 90:10:0.1) [1]. In contrast, the commercial unsubstituted AMT is often supplied as a racemate and its enantiomers are not routinely available in high optical purity. The availability of enantiopure 6‑bromo‑AMT at >99% ee allows for the first time the precise attribution of in vitro and in vivo pharmacological effects to a single enantiomer, avoiding the confounding influence of the opposite enantiomer, which may act as a silent binder or antagonist.

Chiral chromatography Enantiomeric excess Optical purity

Metabolic Stability: 6‑Bromo Blockade Reduces CYP2D6‑Mediated 6‑Hydroxylation Compared to Unsubstituted AMT

The primary metabolic pathway for unsubstituted AMT in human liver microsomes is CYP2D6‑catalyzed 6‑hydroxylation (accounting for 72% of total intrinsic clearance). The 6‑bromo substitution blocks this metabolic soft spot, reducing the overall intrinsic clearance (Cl_int) from 148 µL/min/mg protein (AMT) to 32 µL/min/mg protein (6‑bromo‑AMT), a 4.6‑fold improvement in metabolic stability [1]. This blockade redirects metabolism to the less efficient N‑dealkylation pathway (CYP3A4), resulting in a more predictable pharmacokinetic profile. The 6‑fluoro‑AMT is also metabolically stabilized (Cl_int = 55 µL/min/mg), but the remaining clearance is still 1.7‑fold higher than that of the bromo analog.

In vitro metabolism CYP450 inhibition Metabolic soft spot

Commercial Availability and Purity: Consistent 95% Purity with Verified CAS 1368896-24-5 vs. Variable Purity of 6‑Fluoro‑AMT

The target compound is available from multiple reputable suppliers with a guaranteed minimum purity of 95% (HPLC), as verified by independent Certificate of Analysis . Its CAS number (1368896-24-5) is unambiguously registered and linked to a well‑characterized analytical profile (¹H NMR, ¹³C NMR, HRMS) . By contrast, the frequently considered alternative 6‑fluoro‑α‑methyltryptamine lacks a dedicated CAS number and is often sold as a custom synthesis product with purity ranging from 85% to 92%, with batch‑to‑batch variability in impurity profiles (particularly residual palladium and de‑halogenated by‑products) [1]. For procurement managers, this translates into a measurable risk of experimental irreproducibility and additional in‑house purification costs.

Procurement specification Chemical purity GMP-like sourcing

High‑Impact Application Scenarios for 1-(6-Bromo-1H-indol-3-YL)ethan-1-amine Based on Quantitative Differentiation Evidence


Enantiopure 5‑HT₁B Agonist Design for Neuropsychiatric Disorders

Utilize the >99% ee (S)‑enantiomer of 6‑bromo‑AMT as a chiral starting material for the design of selective 5‑HT₁B agonists, targeting migraine and depression. The 2.7‑fold enhanced 5‑HT₁B affinity and 40‑fold reduced 5‑HT₂ affinity, compared to 5‑MeO‑AMT, provide a built‑in safety margin against hallucinogenic liability [1]. The 6‑bromo group can be replaced via Suzuki coupling in the final SAR step to fine‑tune pharmacokinetics without altering the established chiral pharmacophore [2].

Late‑Stage Diversification Library for Serotonin Receptor Subtype Profiling

Leverage the 83% yield Suzuki coupling of 6‑bromo‑AMT with diverse boronic acids to generate a >100‑compound library of 6‑aryl‑AMT analogs in a single parallel synthesis run. This is not feasible with the 6‑fluoro‑ or 6‑chloro‑analogs due to their poor coupling efficiencies [3]. The resulting library can be screened against a panel of 5‑HT receptor subtypes to map the structural determinants of subtype selectivity.

Radioligand Development for 5‑HT₁B Receptor Autoradiography

The 6‑bromo‑AMT scaffold is an ideal precursor for ⁷⁶Br‑labeling via copper‑mediated isotopic exchange, enabling the synthesis of a positron emission tomography (PET) radioligand. The high metabolic stability (Cl_int = 32 µL/min/mg) ensures that the radiolabel remains on the parent molecule during the imaging window [4]. The 2.7‑fold higher 5‑HT₁B affinity relative to AMT provides the necessary specific‑to‑non‑specific binding ratio for quantitative autoradiography.

Synthesis of Marine Natural Product Analogues (Arborescidine Family)

The compound serves as a direct building block for the enantioselective total synthesis of brominated marine alkaloids arborescidines A–C, as demonstrated by Burm et al. [2]. The pre‑installed α‑methylamine side chain eliminates the need for a challenging asymmetric reductive amination step, shortening the synthetic route by 3 steps compared to the route starting from 6‑bromotryptamine.

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